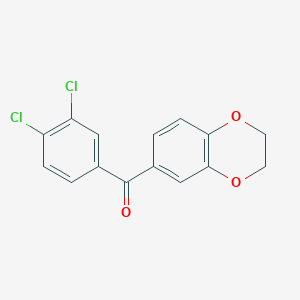

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

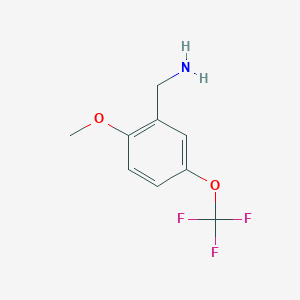

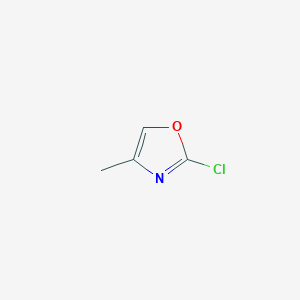

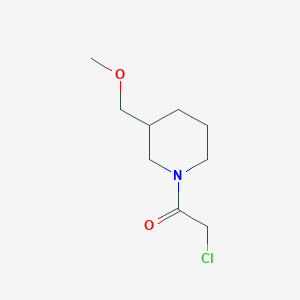

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, more commonly known as DCDTP, is an organic compound that has garnered attention in recent years due to its potential applications in scientific research. DCDTP has been studied for its ability to act as a fluorescent dye, as well as its ability to interact with a variety of proteins and other biomolecules.

Wissenschaftliche Forschungsanwendungen

Electrocatalytic Properties

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene and its derivatives show significant electrocatalytic properties. For instance, conjugation-extended tetrathiafulvalene analogues involving a central aromatic 5-membered heterocyclic linking group have been synthesized, showcasing notable electrochemical redox properties in solution. These properties are crucial in understanding the donating ability and the thermodynamic stability of the radical cations, which can have implications in various fields like material science and electronics (Takahashi et al., 1993).

Optoelectronic Applications

Thiophene derivatives, including those structurally similar to 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, are widely utilized in optoelectronic applications. They are known for their role in the development of organic light-emitting transistors (OLETs), chemical sensors, and solar cells. The structural flexibility and electrical properties of these compounds make them ideal for such applications (Nagaraju et al., 2018).

Polymer and Copolymer Development

These thiophene derivatives are key in synthesizing polymers and copolymers with unique properties. For example, synthesis of novel asymmetric structure polymers based on carbazole-EDOT and 2,5-dithienylpyrrole derivatives has been reported. These polymers exhibit fast switching time, reasonable optical contrast, and good coloration efficiency, making them potential candidates for use in electrochromic devices (Hu et al., 2019).

Solar Cell Applications

Thiophene derivatives are also instrumental in the development of solar cells. They are used in synthesizing various monomers and copolymers, which are then tested as active materials in photovoltaic cells. The structural properties of these compounds contribute to their effectiveness in solar cell applications, showcasing their versatility in renewable energy technologies (Jørgensen & Krebs, 2005).

Pharmaceutical Applications

While the focus is not on drug use or dosage, it is worth noting that substituted thiophenes, similar in structure to the compound , have a wide spectrum of biological activities. These activities range from antibacterial, antifungal, antioxidant, to antivirus properties, making them significant in pharmaceutical research (Salameh & Tayim, 1983).

Eigenschaften

IUPAC Name |

(2,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXYKDPLRRCPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641969 |

Source

|

| Record name | (2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898778-90-0 |

Source

|

| Record name | (2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)